N-allyl-2-(2-methoxyphenoxy)butanamide
Description
N-allyl-2-(2-methoxyphenoxy)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with an allyl group and a 2-methoxyphenoxy moiety. The allyl group may confer unique reactivity or pharmacokinetic properties, such as enhanced lipophilicity or altered metabolic pathways compared to ethyl or methyl substituents.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10-15-14(16)11(5-2)18-13-9-7-6-8-12(13)17-3/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAINCNFQICAFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ()
- Structure: Contains a 2-methoxyphenoxy group linked to an ethylamino-propanol backbone and an indole ring.
- Pharmacological Activity: Demonstrated antiarrhythmic, hypotensive, and spasmolytic effects, with moderate α1-/β1-adrenoceptor binding affinity .
- Key Difference: The indole and amino-propanol groups likely enhance cardiovascular targeting, unlike the simpler butanamide structure of the target compound.
Moguisteine (Ethyl Ester of (R,S)-3-[1,3-Thiazolidin-3-yl]-(2-Methoxyphenoxy)methyl]-3-Oxypropanoic Acid) ()
- Structure: Features a thiazolidine ring and ester-linked 2-methoxyphenoxy group.
- Synthesis : High-yield process via a cyclic dioxolane intermediate .
- Key Difference : The ester group may confer faster metabolic clearance compared to the amide in the target compound, impacting therapeutic duration.
Butanamide Derivatives with 2,6-Dimethylphenoxy Substituents ()
- Structure: Complex butanamides with 2,6-dimethylphenoxy groups and tetrahydropyrimidinyl motifs.
Methocarbamol (2-Hydroxy-3-(2-Methoxyphenoxy)propyl Carbamate) ()
- Structure: Carbamate ester with a 2-methoxyphenoxy-propyl backbone.
- Clinical Use: Marketed as a muscle relaxant, leveraging the 2-methoxyphenoxy group for CNS penetration.
- Key Difference : The carbamate group undergoes hydrolysis in vivo, contrasting with the hydrolytically stable amide in the target compound .
Data Table: Structural and Functional Comparison
Discussion of Findings
- Role of 2-Methoxyphenoxy Group: Common across all compounds, this moiety enhances lipophilicity and aromatic interactions, facilitating membrane penetration and receptor binding.
- Functional Group Impact : Amides (target compound) offer metabolic stability over esters (Moguisteine) or carbamates (Methocarbamol), which may translate to longer half-lives.
- Structural Complexity : Indole-containing derivatives () exhibit cardiovascular activity, while simpler structures like Methocarbamol target the CNS, underscoring the importance of backbone modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
